4-Aminopiperidine-4-carboxylic acid hydrobromide
Description
Chemical Identity and Nomenclature
4-Aminopiperidine-4-carboxylic acid hydrobromide is a bicyclic α,α-disubstituted amino acid derivative with a constrained piperidine backbone. Its systematic IUPAC name is This compound , reflecting the presence of an amino group and a carboxylic acid moiety at the 4-position of the piperidine ring, paired with a hydrobromic acid counterion.
Key Identifiers:
The compound's rigid bicyclic structure distinguishes it from linear α-amino acids, conferring unique conformational properties critical for peptide design .
Historical Development and Discovery
The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives traces back to the late 20th century. Early methods involved Strecker synthesis from 4-piperidone precursors, utilizing reagents such as potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous methanol . Jacobsen et al. (1980) refined this approach, achieving a 42–54% yield via hydrolysis of hydantoin intermediates .
Milestones in Development:
The hydrobromide salt gained prominence for improved crystallinity and solubility in polar solvents, facilitating its use in pharmaceutical intermediates .
Significance in Organic and Medicinal Chemistry
In Organic Chemistry:
- Conformationally Restricted Building Block : The piperidine ring enforces a rigid scaffold, reducing rotational freedom and stabilizing secondary structures in peptides. This property is exploited to induce α-helical or β-sheet motifs .
- Synthetic Versatility : Serves as a precursor for N-acylated or alkylated derivatives, enabling diversification of pharmacophores. For example, Boc-protected analogs (e.g., 1-Boc-4-aminopiperidine-4-carboxylic acid) are intermediates in solid-phase peptide synthesis .
In Medicinal Chemistry:
- Antimicrobial Peptides (AMPs) : Api-containing peptides exhibit enhanced resistance to proteolytic degradation while maintaining activity against multidrug-resistant bacteria (e.g., Pseudomonas aeruginosa) .
- Kinase Inhibitors : The piperidine core is integral to inhibitors targeting VEGFR-2, ERK-2, and Abl-1 kinases, with modifications improving binding affinity .
- Neurotransmitter Re-Uptake Inhibitors : Piperidine-4-carboxamide derivatives show promise as monoamine transporter modulators .
Table: Key Applications in Drug Discovery
| Application Area | Example Compounds | Biological Target |
|---|---|---|
| Antimicrobial Agents | Api-substituted Magainin 2 analogs | Bacterial cell membranes |
| Anticancer Therapeutics | 1-Guanyl-4-piperidineglycine derivatives | Kinase signaling pathways |
| Central Nervous System | N-Ethylpiperidine-4-carboxamide analogs | Monoamine transporters |
The compound’s ability to balance cationic charge (via the amine) and hydrophilicity (via the carboxylic acid) makes it invaluable for optimizing drug-like properties .
Properties
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGZXQQWOMJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601824 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76508-55-9 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis
The preparation typically begins with 4-piperidone monohydrate hydrochloride as the starting material. The key steps include:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dry tetrahydrofuran (THF). This step ensures selective reactions at other functional groups.
- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution.
- Hydrobromide Salt Formation : Treating the free base with hydrobromic acid (HBr) in a polar solvent such as ethanol to yield the hydrobromide salt.
Critical Reaction Conditions
- Temperature Control : The reaction temperature should be maintained below 40°C during salt formation to prevent decomposition.
- Solvent Selection : Anhydrous solvents like THF or ethanol are preferred to minimize hydrolysis and side reactions.
- Catalysis : Palladium or nickel catalysts are used for reductive steps to enhance selectivity and yield.
Industrial Production Methods
Industrial-scale production follows similar steps but is optimized for efficiency:
- High-Yield Processes : Use of continuous flow reactors for better temperature control and reduced reaction times.
- Purification : Crystallization from ethanol or methanol ensures high purity (>95%).
- Automation : Automated systems for reagent addition and monitoring improve reproducibility.
Analysis of Reaction Steps
Boc Protection
The Boc protection step is crucial for preventing unwanted reactions at the amine group. The reaction proceeds as follows:
$$
\text{4-Piperidone} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Boc-protected piperidone}
$$
Amination
Reductive amination introduces the amino group:
$$
\text{Boc-protected piperidone} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{Boc-protected aminopiperidine}
$$
Hydrobromide Salt Formation
The final step involves treating the free base with HBr:
$$
\text{Aminopiperidine} + \text{HBr} \rightarrow \text{4-Aminopiperidine-4-carboxylic acid hydrobromide}
$$
Experimental Data and Observations
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, Et3N, THF, 25°C | ~92 | Requires anhydrous conditions to prevent hydrolysis |
| Reductive Amination | NH3, H2, Pd/C, Methanol | ~85 | Catalyst must be filtered out before proceeding |
| Hydrobromide Salt Formation | HBr (48%), Ethanol, <40°C | ~95 | Controlled temperature prevents decomposition |
Key Considerations
Solvent Effects
The choice of solvent significantly affects reaction rates and yields:
- THF ensures efficient Boc protection.
- Methanol or ethanol is ideal for hydrobromide salt formation due to solubility.
Catalyst Selection
Palladium catalysts are preferred for reductive amination due to their high activity and selectivity.
Purity Control
High-performance liquid chromatography (HPLC) is used to ensure purity levels exceed 95%. Impurities can be minimized by recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Aminopiperidine-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s cationic properties on its side chain allow it to interact with negatively charged molecules, such as microbial membranes. This interaction can lead to the disruption of membrane integrity, resulting in antimicrobial activity . Additionally, the compound’s structure allows it to modulate secondary structures in peptides, enhancing their stability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Aminotetrahydropyran-4-carboxylic Acid (Thp) and 4-Aminotetrahydrothiopyran-4-carboxylic Acid (Tht)
- Structural Differences: Thp and Tht replace the piperidine ring with tetrahydropyran (oxygen-containing) or tetrahydrothiopyran (sulfur-containing) rings, respectively . Unlike 4-aminopiperidine-4-carboxylic acid, these compounds have different ring heteroatoms (O or S vs. NH in piperidine), altering electronic properties and hydrogen-bonding capacity.
- Functional Impact: Thp and Tht are less effective at stabilizing helical conformations in peptides compared to 4-aminopiperidine-4-carboxylic acid. The piperidine derivative’s nitrogen atom provides stronger intramolecular hydrogen bonds, enhancing helicity . Solubility: Thp and Tht exhibit lower water solubility due to reduced polarity from O/S heteroatoms .
| Property | 4-Aminopiperidine-4-carboxylic Acid | Thp | Tht |
|---|---|---|---|
| Ring Heteroatom | NH (piperidine) | O (pyran) | S (thiopyran) |
| Peptide Helicity (CD)* | High | Moderate | Low |
| Water Solubility | High (hydrobromide salt) | Moderate | Low |
Proline
- Structural Differences: Proline is a five-membered cyclic amino acid with a secondary amine, lacking the carboxylic acid group at the 4-position .
- Functional Impact: In difelikefalin, replacing 4-aminopiperidine-4-carboxylic acid with proline reduces KOR agonist activity by ~1.5-fold (EC₅₀: 0.048 nM vs. 0.075 nM for proline analog) . Proline’s smaller ring size limits conformational constraints, resulting in weaker receptor binding and lower helicity in peptides .
Other Piperidine Derivatives
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride
Structural Differences :
- Functional Impact: The bromobenzyl substituent introduces hydrophobic and aromatic interactions, making it suitable for targeting hydrophobic protein pockets. However, the bulky group reduces water solubility compared to 4-aminopiperidine-4-carboxylic acid hydrobromide .
4-Acetylpiperidine-1-carboxylic Acid
- Structural Differences: An acetyl group replaces the amino group at the 4-position .
- Functional Impact: Loss of the amino group eliminates hydrogen-bonding capability, reducing utility in enforcing peptide secondary structures. The acetyl group may enhance metabolic stability but decreases helical propensity .
Key Research Findings
Role in Drug Design
- Difelikefalin: The 4-aminopiperidine-4-carboxylic acid moiety is indispensable for KOR binding. Modifications to this residue (e.g., proline substitution) significantly reduce potency .
- Peptide Therapeutics: Oligopeptides incorporating this amino acid exhibit >90% helicity in aqueous solutions, outperforming Thp, Tht, and proline analogs .
Biological Activity
4-Aminopiperidine-4-carboxylic acid hydrobromide (APCA-HBr) is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the biological activity of APCA-HBr, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.
- Chemical Formula : C6H13BrN2O2
- Molecular Weight : 215.09 g/mol
- CAS Number : 76508-55-9
APCA-HBr primarily targets microbial membranes, inducing lysis and thereby inhibiting microbial growth. This mechanism is significant in the development of antimicrobial peptides (AMPs), where APCA-HBr enhances the stability and efficacy of these peptides against microbial resistance mechanisms.
Mode of Action
- Induction of Lysis : APCA-HBr interacts with microbial membranes, leading to cell lysis.
- Stabilization of AMPs : It preserves the helical structure of AMPs, enhancing their resistance to digestive enzymes while maintaining antimicrobial activity .
APCA-HBr exhibits several critical biochemical properties:
- Cationic Nature : Its cationic properties facilitate interactions with negatively charged microbial membranes.
- Stabilization of Peptides : It can replace lysine residues in AMPs, improving their stability and activity.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling Modulation : It alters signaling pathways and gene expression, impacting cellular metabolism.
- Cell Penetration : Incorporation into cell-penetrating peptides enhances delivery efficiency of therapeutic agents.
Case Studies
- Hemolytic Activity Study :
-
Antimicrobial Activity :
- In experiments evaluating antimicrobial efficacy, peptides containing APCA-HBr demonstrated significantly improved activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with APCA residues showed a two-fold increase in antimicrobial activity against multidrug-resistant pathogens .
Pharmacokinetics
APCA-HBr shows promising pharmacokinetic profiles:
- Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions.
- Dosage Effects : Lower doses enhance peptide stability without significant toxicity, making it a candidate for therapeutic applications.
Applications in Scientific Research
APCA-HBr serves multiple roles across various fields:
- Chemistry : Acts as a building block for synthesizing complex organic molecules.
- Biology : Utilized in studies focused on biological processes and as a precursor for biologically active compounds.
- Industry : Employed in producing specialty chemicals and intermediates for industrial processes.
Summary Table of Biological Activities
Q & A
Q. Critical Conditions :
- Temperature : Maintain ≤40°C during salt formation to prevent decomposition.
- Solvent Choice : Use anhydrous methanol or THF to minimize hydrolysis.
- Catalysts : Employ palladium or nickel catalysts for reductive steps to enhance enantioselectivity .
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm amine (δ 1.5-2.0 ppm) and carboxylate (δ 170-175 ppm) groups.
- 2D COSY/HSQC : Resolve overlapping signals in the piperidine ring.
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and carboxylate C=O (~1650 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and verify molecular ion ([M+H]⁺ = 225.08 m/z) .
Advanced: What strategies mitigate oxidative degradation of this compound during long-term storage?
Methodological Answer :
Degradation pathways involve oxidation of the amine group (evidenced by darkening). Mitigation includes:
- Inert Atmosphere Storage : Use argon-purged vials to limit O₂ exposure.
- Additives : Incorporate 0.1% w/v ascorbic acid as an antioxidant.
- Temperature Control : Store at -20°C in amber glass to reduce photolytic cleavage .
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particulates.
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
